1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core. The 3-chloro-4-methylphenyl group at position 1 and the 2-(cyclohex-1-en-1-yl)ethylamine moiety at position 4 distinguish it from analogs. These substituents influence physicochemical properties, such as lipophilicity (due to the cyclohexenyl group) and electronic effects (via the chloro and methyl groups on the phenyl ring).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5/c1-14-7-8-16(11-18(14)21)26-20-17(12-25-26)19(23-13-24-20)22-10-9-15-5-3-2-4-6-15/h5,7-8,11-13H,2-4,6,9-10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOGROGGFKVHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 890895-56-4, is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H22ClN5
- Molecular Weight : 371.87 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activity due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on pyrazolo[3,4-d]pyrimidines have shown their ability to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit kinases involved in cancer progression. The specific interaction of this compound with kinases such as AKT and ERK has been documented, leading to reduced cell proliferation in vitro.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. This is typically assessed through assays measuring caspase activation and changes in mitochondrial membrane potential.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
The biological activity of this compound is hypothesized to involve:
- Targeting Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity. For example, inhibition of cyclooxygenase (COX) enzymes has been suggested based on structural similarities with known inhibitors.
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown interactions with GPCRs, influencing pathways related to inflammation and pain.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study on Cancer Treatment : A study evaluated the efficacy of a pyrazolo[3,4-d]pyrimidine derivative in a mouse model for breast cancer. Results showed a significant reduction in tumor size compared to controls.
- Antimicrobial Efficacy : Another study assessed the antibacterial effects of related compounds in vitro against clinical isolates. The results indicated a promising spectrum of activity against resistant strains.
Scientific Research Applications
Medicinal Chemistry Applications
N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzenesulfonamide, including this compound, showed promising activity against COX enzymes, suggesting a potential role in treating inflammatory diseases .
Biochemical Research
This compound's sulfonamide group allows for interactions with various biological targets, making it useful in biochemical research. It can serve as a lead compound for designing inhibitors targeting specific enzymes or receptors.
Example: Enzyme Inhibition Studies
Research has indicated that sulfonamides can effectively inhibit certain bacterial enzymes, providing a pathway for developing new antibiotics. A study highlighted the synthesis of similar compounds that inhibited bacterial growth by targeting folate synthesis pathways .
Sensor Development
The unique chemical structure of N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide may also be leveraged in sensor technology. The immobilization of such compounds on sensor surfaces can enhance the detection capabilities for biomolecules.
Application in Biosensors
Recent advancements in biosensor technology have utilized sulfonamide derivatives for immobilizing antibodies or other bio-receptors on sensor surfaces. This approach improves the sensitivity and specificity of biosensors used in clinical diagnostics .
Cosmetic Formulations
The compound's properties may also find applications in cosmetic formulations due to its potential skin benefits. Its anti-inflammatory properties can be harnessed to develop skincare products aimed at reducing irritation and promoting skin health.
Cosmetic Formulation Insights
Research into cosmetic formulations has indicated that compounds with anti-inflammatory properties can enhance the efficacy of topical products, leading to formulations that provide both aesthetic and therapeutic benefits .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
Key Observations:
- Lipophilicity: The cyclohexenylethyl group in the target compound likely enhances lipophilicity compared to morpholinoethyl (polar) or tetrahydrofuran-derived substituents . This may improve membrane permeability but reduce aqueous solubility.
- Steric Effects : Bulkier groups (e.g., 2-phenylvinyl in ) may hinder target binding compared to the cyclohexenylethyl group.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
